Physicochemical Properties & Structural Identification
Physicochemical Properties & Structural Identification
An In-Depth Technical Guide to 2-Chloro-5-ethyl-4-methylpyridine: A Novel Building Block for Chemical Innovation
Executive Summary: Substituted pyridines are cornerstone scaffolds in modern medicinal chemistry, forming the core of numerous approved therapeutics. The 2-chloropyridine moiety, in particular, serves as a versatile synthetic handle, enabling a wide range of molecular elaborations through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This guide focuses on 2-Chloro-5-ethyl-4-methylpyridine, a novel or less-documented analogue within this important chemical class.
As a dedicated CAS number for this specific compound is not publicly registered, this document provides a prospective analysis grounded in the established chemistry of its close structural analogue, 2-Chloro-5-methylpyridine (CAS: 18368-64-4) . By synthesizing data from related structures, we project the physicochemical properties, outline a robust synthetic strategy, and explore the potential applications of 2-Chloro-5-ethyl-4-methylpyridine as a valuable intermediate for researchers, medicinal chemists, and professionals in drug development.
The identity and purity of a chemical reagent are paramount for reproducible and reliable research. While specific experimental data for 2-Chloro-5-ethyl-4-methylpyridine is not available, its properties can be reliably predicted by extrapolating from the well-characterized analogue, 2-Chloro-5-methylpyridine.[1][2] The addition of an ethyl group in place of a methyl group is expected to incrementally increase the molecular weight, boiling point, and hydrophobicity, while minimally affecting the core reactivity of the chloropyridine ring.
Table 1: Comparison of Physicochemical Properties
| Property | 2-Chloro-5-methylpyridine (Analogue) | 2-Chloro-5-ethyl-4-methylpyridine (Projected) | Data Source |
| CAS Number | 18368-64-4 | Not Assigned | [2][3] |
| Molecular Formula | C₆H₆ClN | C₈H₁₀ClN | Calculated |
| Molecular Weight | 127.57 g/mol | 155.63 g/mol | Calculated |
| Boiling Point | 97 °C / 30 mmHg | > 97 °C / 30 mmHg | (Projected) |
| Density | 1.169 g/mL at 25 °C | ~1.1 g/mL at 25 °C | (Projected) |
| Appearance | Light yellow to orange clear liquid | Light yellow to orange clear liquid | [1] (Projected) |
Spectroscopic Signature (Predicted)
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¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include a characteristic singlet for the pyridine proton, quartets and triplets corresponding to the ethyl group, and a singlet for the methyl group. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine and the nitrogen atom in the ring.
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¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to the unique carbon atoms in the molecule. The carbon atom attached to the chlorine (C2) would be significantly downfield.[2]
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
Proposed Synthesis and Mechanistic Rationale
The synthesis of 2-chloropyridines is a well-established transformation in organic chemistry. A highly reliable and scalable approach involves the chlorination of the corresponding 2-pyridone precursor. This method is favored for its high yields and selectivity.
Proposed Synthetic Pathway
The most logical route to 2-Chloro-5-ethyl-4-methylpyridine would begin with the corresponding pyridone, 5-Ethyl-4-methylpyridin-2(1H)-one. This precursor can be treated with a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to achieve the desired transformation. Phosphorus oxychloride is often preferred for its efficacy in converting N-heterocyclic ketones to their chloro-derivatives.[4]
Sources
- 1. 2-Chloro-5-methylpyridine | 18368-64-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-methylpyridine | 18368-64-4 [chemicalbook.com]
- 4. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
